molecular formula C30H52N7O9P B602368 [(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium CAS No. 76742-18-2

[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium

Katalognummer: B602368
CAS-Nummer: 76742-18-2
Molekulargewicht: 685.75
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium is a structurally complex molecule featuring:

  • A cytidine-like oxolane (tetrahydrofuran) core with 4-amino-2-oxopyrimidine at the 5-position.
  • A morpholine-4-ylphosphinate group linked via a methoxy bridge.
  • A cyclohexyl-azanium moiety modified with a morpholinylcarbonimidoyl group.

Eigenschaften

IUPAC Name

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)/t;8-,10?,11?,12-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKUXZPMJPBNU-GWISVLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OC[C@@H]2C(C([C@@H](O2)N3C=CC(=NC3=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound has a complex molecular structure characterized by a pyrimidine derivative and morpholine moieties. Its molecular formula is C19H28N6O7PC_{19}H_{28}N_6O_7P with a molecular weight of approximately 490.5 g/mol. The detailed structure is critical for understanding its interaction with biological targets.

Research indicates that this compound exhibits inhibitory effects on specific enzymes and receptors, potentially influencing various biological pathways. Notably, it has been shown to interact with kinases and phosphatases involved in cellular signaling.

Enzyme Inhibition

The compound has demonstrated significant inhibitory activity against several proteolytic enzymes:

  • Pepsin : Inhibition of pepsin can affect protein digestion and absorption.
  • Gastricsin : Similar to pepsin, this inhibition could have implications for gastric function.
  • Cathepsins D and E : These enzymes are involved in protein catabolism and their inhibition may affect cellular turnover and apoptosis.

Antiproliferative Effects

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This activity suggests potential applications in oncology, particularly in targeting tumor growth through programmed cell death mechanisms.

Study 1: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.

Study 2: Enzyme Activity Modulation

Another investigation focused on the enzyme inhibition profile of the compound. Using enzyme assays, it was found that the compound inhibited pepsin activity by approximately 70% at a concentration of 20 µM. This suggests a strong binding affinity to the active site of the enzyme, which may be exploited for therapeutic purposes.

Data Summary Table

Biological Activity Target Effect IC50 (µM)
Enzyme InhibitionPepsin70% inhibition20
Enzyme InhibitionGastricsinSignificant inhibitionNot specified
Enzyme InhibitionCathepsins D and EModerate inhibitionNot specified
Antiproliferative ActivityCancer Cell LinesInduces apoptosis5 - 15

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Mechanism/Application References
Target Compound Morpholinylphosphinate, cyclohexyl-azanium ~650 (estimated) Hypothesized: Nucleotide analog, enzyme inhibition, or prodrug delivery
Citicoline (CDP-choline) Cytidine diphosphate, choline 510.31 Neuroprotection: Enhances phospholipid synthesis, used in stroke recovery
Remdesivir Pyrrolotriazine-amine, phenoxyphosphoryl 602.58 Antiviral: Inhibits RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2
MANT-CDP Anthraniloyl fluorophore, cytidine diphosphate 536.32 Research tool: Binds adenylyl cyclase toxin for fluorescence-based assays
CDP-ribitol Ribitol-phosphate, cytidine diphosphate 523.27 Glycosylation: Critical for α-dystroglycan modification in muscular dystrophy
Cytidine isobutyl ester (Molnupiravir impurity) Isobutyl ester, cytidine ~400 (estimated) Antiviral prodrug: Metabolized to ribonucleoside analog inhibiting viral replication

Key Findings from Comparative Analysis

In contrast, remdesivir uses a phenoxyphosphoryl-amino propanoate group to mimic nucleotides, enabling its incorporation into viral RNA .

Lipophilicity and Bioavailability :

  • The cyclohexyl-azanium moiety increases lipophilicity compared to citicoline’s choline group, suggesting improved blood-brain barrier penetration or altered tissue distribution .
  • Remdesivir’s lipophilic pyrrolotriazine core facilitates intracellular uptake, a trait shared with the target compound’s morpholine groups .

Mechanistic Hypotheses: The cytidine-like core may target RNA/DNA polymerases or kinases, similar to remdesivir and cytidine triphosphate (CTP) analogs . The phosphinate group could act as a non-hydrolyzable phosphate mimic, inhibiting enzymes like phosphatases or nucleotidyltransferases .

Synthetic Challenges :

  • The stereochemical complexity (2R,5R configuration) and cyclohexyl-morpholine substituents pose synthesis challenges, akin to the enantiomer control required for molnupiravir .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.